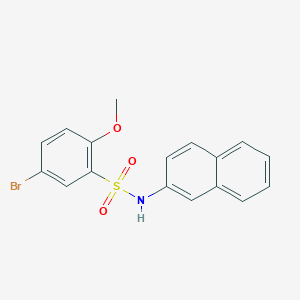

5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a compound used for scientific research . It is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities .

Synthesis Analysis

Sulfonamides, including 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, can be synthesized through various methods. One common method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of sulfonamides, including 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, typically involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, including 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, can undergo various chemical transformations. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have explored the antiviral potential of MLS-0146279.0001. Giampieri et al. investigated related indole derivatives and found that compound methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate (a close analog) exhibited significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

Neuroscience Research

The crystal structure of a related compound, 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2… , has been studied in the context of neurochemistry . While not identical, this information provides insights into the potential interactions of MLS-0146279.0001 with neuronal receptors or transporters.

Stille Coupling and Ailanthoidol Synthesis

MLS-0146279.0001 can participate in Stille coupling reactions, leading to the synthesis of various compounds. For instance, it serves as a precursor for ailanthoidol, a natural product with potential biological activities .

Pyrimidine Derivatives

Researchers have employed MLS-0146279.0001 for the synthesis of pyrimidine derivatives. Its methoxy and bromine substituents play a crucial role in these transformations .

Benzylic Position Reactions

Considering its benzylic structure, this compound can undergo nucleophilic substitution (SN1 or SN2) reactions. The resonance-stabilized carbocation at the benzylic position influences the reaction pathway .

Wirkmechanismus

Target of Action

The primary targets of sulfonamides, such as 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, are enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme typically uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth and reproduction . By mimicking PABA, sulfonamides prevent the enzyme from performing its function, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the nucleotides required for DNA and RNA synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. When used in large doses, they may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVMBQTXSPVNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533346.png)

![3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533349.png)

![6-[(3,5-dimethoxyphenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533363.png)

![3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533371.png)

![methyl 4-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)benzoate](/img/structure/B6533379.png)

![3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533381.png)

![7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B6533386.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533393.png)

![2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6533409.png)

![1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one](/img/structure/B6533430.png)

![ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6533435.png)

![2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6533460.png)

![N-(4-butylphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6533468.png)

![N-(2-fluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6533469.png)